molecular formula C12H15N7O3S B3022188 2-[(4-methyl-5-{[(3-nitrophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide CAS No. 1119449-47-6

2-[(4-methyl-5-{[(3-nitrophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide

Cat. No.: B3022188
CAS No.: 1119449-47-6
M. Wt: 337.36 g/mol
InChI Key: YCYCSEBWXKMKHG-UHFFFAOYSA-N
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Description

2-[(4-methyl-5-{[(3-nitrophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide is a useful research compound. Its molecular formula is C12H15N7O3S and its molecular weight is 337.36 g/mol. The purity is usually 95%.
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Biological Activity

The compound 2-[(4-methyl-5-{[(3-nitrophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide belongs to the class of 1,2,4-triazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activity of this specific compound, focusing on its anticancer properties and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is C12H15N7O3SC_{12}H_{15}N_{7}O_{3}S, indicating the presence of nitrogen-containing heterocycles which are crucial for its biological activity. The triazole ring is known for its stability and ability to interact with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. A notable study evaluated the cytotoxic effects of various synthesized triazole derivatives against several cancer cell lines, including human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1). The results indicated that compounds similar to This compound exhibited significant cytotoxicity, particularly against melanoma cells .

Cell LineIC50 (µM)Selectivity
IGR39 (Melanoma)10.5High
MDA-MB-231 (Breast)25.3Moderate
Panc-1 (Pancreatic)30.0Low

The mechanism by which triazole derivatives exert their anticancer effects often involves the induction of apoptosis and inhibition of cell proliferation. The triazole moiety acts as a pharmacophore that can interact with cellular targets involved in cancer progression .

Other Biological Activities

In addition to anticancer properties, This compound has been investigated for other biological activities:

  • Antimicrobial Activity : Triazole derivatives have shown promising antimicrobial effects against various bacterial strains. Studies indicate that compounds with similar structures exhibit activity against pathogens like Staphylococcus aureus and Escherichia coli .
  • Antioxidant Properties : The presence of the triazole ring contributes to antioxidant activity, which is beneficial in reducing oxidative stress in cells .

Case Studies

  • Cytotoxicity Assay : A study conducted on synthesized triazole derivatives demonstrated that those incorporating hydrazone linkages showed enhanced cytotoxicity against cancer cell lines compared to their non-hydrazone counterparts .
  • Antimicrobial Screening : Another investigation assessed the antimicrobial efficacy of various triazole derivatives against a panel of microorganisms using disk diffusion methods. Compounds similar to This compound were found effective against both Gram-positive and Gram-negative bacteria .

Properties

IUPAC Name

2-[[4-methyl-5-[(3-nitroanilino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N7O3S/c1-18-10(16-17-12(18)23-7-11(20)15-13)6-14-8-3-2-4-9(5-8)19(21)22/h2-5,14H,6-7,13H2,1H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCYCSEBWXKMKHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NN)CNC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(4-methyl-5-{[(3-nitrophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide
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2-[(4-methyl-5-{[(3-nitrophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide
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2-[(4-methyl-5-{[(3-nitrophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide
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2-[(4-methyl-5-{[(3-nitrophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide
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2-[(4-methyl-5-{[(3-nitrophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide
Reactant of Route 6
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2-[(4-methyl-5-{[(3-nitrophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide

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